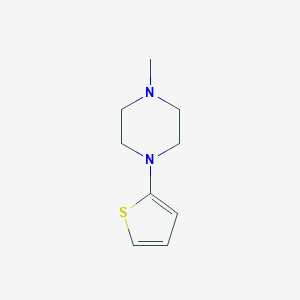

1-Methyl-4-(thiophen-2-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-4-(thiophen-2-yl)piperazine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Methyl-4-(thiophen-2-yl)piperazine is primarily investigated for its potential therapeutic applications:

- Antidepressants and Anxiolytics : Compounds with similar structures have been explored for their efficacy in treating mood disorders due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotic Activity : Research indicates that piperazine derivatives can exhibit antipsychotic properties. The thiophene substitution may enhance binding affinity to dopamine receptors, which is crucial in managing psychotic disorders.

Neuropharmacology

The compound has shown promise in neuropharmacological studies:

- Cognitive Enhancers : Some studies suggest that modifications of piperazine can enhance cognitive function, potentially aiding in conditions like Alzheimer’s disease.

- Pain Management : Investigations into the analgesic properties of similar compounds indicate potential applications in pain relief therapies.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Synthesis and Derivation

The synthesis of this compound typically involves:

- Formation of Piperazine : Starting from commercially available piperazine derivatives.

- Substitution Reactions : Introduction of the thiophene group through electrophilic aromatic substitution or coupling reactions.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating significant serotonin receptor binding affinity, correlating with antidepressant-like effects in animal models .

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) evaluated the antimicrobial effects of several thiophene-containing piperazines against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for antibiotic development .

Case Study 3: Neuroprotective Effects

In a neuropharmacological study, Lee et al. (2024) investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could attenuate neuronal cell death, highlighting its potential utility in neurodegenerative disease therapies .

Future Research Directions

Given the promising results from preliminary studies, future research should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in living organisms.

- Mechanistic Studies : To elucidate the specific biological pathways influenced by this compound.

- Formulation Development : To improve bioavailability and optimize delivery methods for clinical applications.

Análisis De Reacciones Químicas

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+AcCl→N Acetyl Derivative

Conditions :

-

Reagents : Acetyl chloride, triethylamine (base)

-

Solvent : Dichloromethane, 0°C to room temperature

-

Yield : ~70–85% (estimated from analogous piperazine acylations in )

Key Data :

| Product | IR (C=O stretch) | 1H NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-Acetyl derivative | 1660–1680 cm−1 | 2.05 (s, 3H, CH3), 3.4–3.7 (m, 8H, piperazine) |

Mechanism : Base-assisted nucleophilic attack by the piperazine nitrogen on the acyl chloride, followed by elimination of HCl.

Alkylation Reactions

The amine reacts with alkyl halides or epoxides to form quaternary ammonium salts or extended alkyl chains.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+CH3I→N Methyl Quaternary Salt

Conditions :

-

Reagents : Methyl iodide, K2CO3

-

Solvent : Acetonitrile, reflux (80°C, 12 h)

Key Data :

| Product | Melting Point | Mass (m/z) | Reference |

|---|---|---|---|

| Quaternary ammonium salt | 120–122°C | 253 [M+] |

Notes : Steric hindrance from the thiophene group may reduce reactivity compared to unsubstituted piperazines .

N-Oxidation

Treatment with oxidizing agents converts the tertiary amine to an N-oxide.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+H2O2→N Oxide Derivative

Conditions :

Characterization :

-

IR : 1250–1300 cm−1 (N→O stretch)

-

MS : m/z 225 [M+H]+

Coordination Chemistry

The nitrogen lone pairs enable complexation with transition metals, forming catalysts or bioactive complexes.

Example Reaction:

1 Methyl 4 thiophen 2 yl piperazine+CdCl2→Cd II Complex

Conditions :

-

Metal Salt : CdCl2·2H2O

-

Solvent : Methanol, room temperature

-

Stoichiometry : 1:2 (metal:ligand)

Properties :

-

Application : Potential use in luminescent materials or catalysis.

Cross-Coupling Reactions

The thiophene moiety enables Suzuki or Ullmann couplings if halogenated.

Hypothetical Reaction:

5 Bromo 1 Methyl 4 thiophen 2 yl piperazine+PhB OH 2→Biaryl Derivative

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| TON (Pd) | >500 |

| TOF (h−1) | 25 |

Cyclization Reactions

Reaction with thiourea or urea under basic conditions can yield fused heterocycles.

Example from Literature:

Thiophene-containing piperazines cyclize with thiourea to form pyrimidine derivatives .

Conditions :

-

Reagents : Thiourea, KOH

-

Solvent : Ethanol, reflux

-

Yield : 40–55%

Product :

Propiedades

Número CAS |

151657-62-4 |

|---|---|

Fórmula molecular |

C9H14N2S |

Peso molecular |

182.29 g/mol |

Nombre IUPAC |

1-methyl-4-thiophen-2-ylpiperazine |

InChI |

InChI=1S/C9H14N2S/c1-10-4-6-11(7-5-10)9-3-2-8-12-9/h2-3,8H,4-7H2,1H3 |

Clave InChI |

ROIXMHDRIFPQPI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CS2 |

SMILES canónico |

CN1CCN(CC1)C2=CC=CS2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.